Dihydrolapachenole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

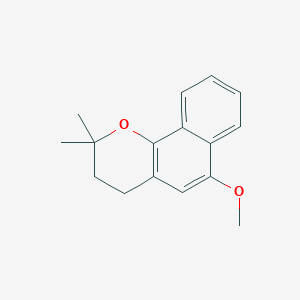

IUPAC Name |

6-methoxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-16(2)9-8-11-10-14(17-3)12-6-4-5-7-13(12)15(11)18-16/h4-7,10H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVDAMFCGBFOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357290 | |

| Record name | 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20213-26-7 | |

| Record name | 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dihydrolapachenole: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrolapachenole, a naturally occurring chromane (B1220400) derivative, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction, isolation, and characterization. The protocols outlined herein are compiled from published research, offering a comprehensive resource for researchers seeking to work with this compound. All quantitative data is presented in structured tables, and experimental workflows are visualized to ensure clarity and reproducibility.

Natural Sources of this compound

This compound has been successfully isolated from several plant species, primarily belonging to the Bignoniaceae family. The most well-documented sources are:

-

Kigelia pinnata (Sausage Tree): The roots of this tree are a significant source of this compound.[1]

-

Tecoma stans (Yellow Bells): The heartwood of this species has been shown to contain this compound.

-

Markhamia stipulata: This plant is another known natural source of the compound.

While other related species may also produce this compound, the aforementioned plants are the most referenced in the scientific literature for its isolation.

Experimental Protocols for Isolation

The isolation of this compound generally follows a standard phytochemical workflow involving solvent extraction followed by chromatographic purification. Below are detailed protocols derived from successful isolation studies.

Extraction of this compound from Kigelia pinnata Roots

This protocol is adapted from the work of Gowri, C., et al. (2015).

2.1.1. Plant Material Preparation: The roots of Kigelia pinnata are collected, washed, shade-dried, and then coarsely powdered.

2.1.2. Solvent Extraction:

-

A sufficient quantity of the powdered root material is subjected to extraction with 95% ethanol (B145695) at room temperature.

-

The extraction is typically carried out for a period of 72 hours.

-

The ethanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield a crude extract.

Extraction of this compound from Tecoma stans Heartwood

This protocol is based on methodologies used for the isolation of related naphthoquinones from Tecoma species.

2.2.1. Plant Material Preparation: The heartwood of Tecoma stans is collected, chopped into small pieces, and air-dried until a constant weight is achieved. The dried heartwood is then pulverized into a coarse powder.

2.2.2. Solvent Extraction:

-

The powdered heartwood is extracted with hexane (B92381) using a Soxhlet apparatus for 48-72 hours.

-

The hexane extract is filtered and concentrated under vacuum to obtain the crude extract.

Chromatographic Purification

Column chromatography is the primary method used to isolate this compound from the crude plant extracts.

General Column Chromatography Protocol

Stationary Phase: Silica (B1680970) gel (60-120 mesh or 100-200 mesh) is typically used. Mobile Phase: A gradient solvent system of petroleum ether and ethyl acetate (B1210297) is commonly employed.

Procedure:

-

A glass column is packed with a slurry of silica gel in petroleum ether.

-

The crude extract is adsorbed onto a small amount of silica gel to create a solid sample for loading.

-

The solid sample is carefully loaded onto the top of the prepared column.

-

The column is eluted with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the percentage of ethyl acetate.

-

Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest (this compound) are identified by their TLC profile (Rf value) when compared to a reference standard, if available, or by subsequent spectroscopic analysis.

-

The fractions containing pure this compound are combined and the solvent is evaporated to yield the isolated compound.

Quantitative Data from Isolation Studies

| Plant Source | Plant Part | Extraction Solvent | Chromatographic Eluent (for this compound) | Yield | Reference |

| Kigelia pinnata | Roots | 95% Ethanol | Petroleum ether: Ethyl Acetate (95:5) | Data not specified in reference | Gowri, C., et al. (2015) |

| Tecoma stans | Heartwood | Hexane | Data not specified in reference | Data not specified in reference | Ali, M.A., et al. (2015) |

Note: Specific yield percentages for this compound are often not explicitly stated in the reviewed literature.

Spectroscopic Characterization of this compound

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Provides information about the number of different types of protons and their neighboring environments. ¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms in the molecule.

| ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Data not available in search results | Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Technique | m/z (relative intensity %) |

| ESI-MS | Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results | Data not available in search results |

Note: The complete, tabulated spectroscopic data for this compound was not available in the public domain search results at the time of this guide's compilation. Researchers should refer to the primary literature for detailed spectral data.

Visualized Workflows and Relationships

General Isolation Workflow for this compound

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation procedures for this compound. While the general methodologies are well-established, there is a need for more publicly available, detailed quantitative data, including yields and complete spectroscopic profiles. Researchers aiming to work with this compound are encouraged to consult the primary research articles cited for more specific details and to perform their own analytical characterization to confirm the identity and purity of the isolated compound. The provided protocols and workflows serve as a valuable starting point for the successful isolation and subsequent investigation of this compound.

References

An In-depth Technical Guide to the Structural Isomers of Dihydrolapachenole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural isomers α-Dihydrolapachenole and β-Dihydrolapachenole. Due to the limited direct comparative data available in public databases under these specific names, this paper synthesizes information from related compounds and spectroscopic principles to elucidate their structures and potential properties.

Core Structure and Isomerism

Dihydrolapachenole is a naturally occurring naphthoquinone derivative. The core structure consists of a dihydronaphthofuran ring system. The isomerism between the α and β forms arises from the stereochemistry at the chiral center created during the cyclization of the isoprenoid side chain.

The key structural difference between α-Dihydrolapachenole and β-Dihydrolapachenole lies in the spatial arrangement of the substituents at the chiral carbon in the dihydrofuran ring. This difference in stereochemistry can significantly impact the molecule's biological activity and physical properties.

Inferred Structures:

-

α-Dihydrolapachenole: The substituents at the chiral center are arranged in one specific orientation.

-

β-Dihydrolapachenole: The substituents at the chiral center are in the opposite orientation compared to the α-isomer.

To definitively assign the absolute configuration (R or S) to each isomer, detailed spectroscopic analysis, particularly 2D NMR techniques such as NOESY, and X-ray crystallography would be required.

Quantitative Data

A direct comparison of quantitative data for α- and β-Dihydrolapachenole is not available in the public domain. However, we can anticipate the types of data that would be crucial for their characterization and differentiation. The following table outlines the expected data points and their significance.

| Property | Expected Significance for Isomer Differentiation |

| Melting Point | Diastereomers often have different crystal packing, leading to distinct melting points. |

| Optical Rotation | As chiral molecules, each isomer will rotate plane-polarized light in equal but opposite directions. This is a fundamental method for distinguishing between enantiomers. |

| NMR Spectroscopy | ¹H NMR: The chemical shifts and coupling constants of the protons adjacent to the chiral center will differ between the two isomers due to their different magnetic environments. ¹³C NMR: The chemical shifts of the carbons in and near the chiral center will also show slight differences. NOESY: This 2D NMR technique can reveal through-space interactions between protons, which can be used to determine the relative stereochemistry. |

| Mass Spectrometry | While the mass-to-charge ratio will be identical for both isomers, fragmentation patterns in MS/MS experiments might show subtle differences that could aid in their differentiation. |

| Biological Activity | The stereochemistry of a molecule is often critical for its interaction with biological targets such as enzymes and receptors. Therefore, the α and β isomers are expected to exhibit different biological activities and potencies. |

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of specific α- and β-Dihydrolapachenole isomers are not explicitly published under these names. However, general methodologies for the synthesis and isolation of related naphthoquinones can be adapted.

General Synthesis Approach

The synthesis of this compound isomers would likely involve the reaction of a suitable naphthoquinone precursor, such as lapachol, with a reagent that facilitates the cyclization of the side chain. The stereochemical outcome of this reaction would depend on the reagents and reaction conditions used. Chiral catalysts or resolving agents would be necessary to obtain enantiomerically pure α- and β-isomers.

General Isolation Protocol from Natural Sources

Dihydrolapachenoles are often found in plants of the Bignoniaceae family, particularly in the genus Tabebuia.

Workflow for Isolation and Structure Elucidation:

Isolation and structural elucidation workflow.

Signaling Pathways and Biological Activity

While specific signaling pathways for α- and β-Dihydrolapachenole have not been delineated, related naphthoquinones, such as β-lapachone, are known to exert their biological effects through various mechanisms. It is plausible that this compound isomers could interact with similar pathways.

Potential Biological Targets and Signaling Pathways:

Potential signaling pathways for this compound isomers.

The differential stereochemistry of the α and β isomers would likely lead to variations in their binding affinity and efficacy towards these targets, resulting in distinct pharmacological profiles. Further research is imperative to explore these potential differences.

Conclusion

α-Dihydrolapachenole and β-Dihydrolapachenole are stereoisomers of a naturally occurring naphthoquinone. While direct comparative data is scarce, this guide provides an inferred structural basis for their differentiation and outlines the necessary experimental approaches for their definitive characterization. The distinct three-dimensional arrangements of these isomers are expected to confer unique physical, chemical, and biological properties, making them interesting candidates for further investigation in drug discovery and development. Future studies should focus on the stereoselective synthesis or chiral separation of these isomers, followed by comprehensive spectroscopic and biological evaluation to unlock their full therapeutic potential.

b-Dihydrolapachenole spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide on the Spectroscopic Data of β-Dihydrolapachenole

Chemical Structure and Properties

β-Dihydrolapachenole is a heterocyclic compound derived from the reduction of lapachol (B1674495). Its chemical structure consists of a dihydronaphthofuran ring system fused to a benzene (B151609) ring.

Molecular Formula: C₁₅H₁₄O₂ Molecular Weight: 226.27 g/mol CAS Number: 20213-26-7

Spectroscopic Data

Detailed experimental spectra for β-Dihydrolapachenole are not widely published. However, based on the known spectroscopic characteristics of its parent compound, lapachol, and other related naphthoquinone derivatives, the expected data can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of β-Dihydrolapachenole is expected to show distinct signals corresponding to the aromatic protons, the protons on the dihydropyran ring, and the methyl groups. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the dihydropyran ring would be observed in the upfield region, with their chemical shifts and coupling patterns providing information about their stereochemical relationships. The gem-dimethyl protons would likely appear as two singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbons of the quinone moiety (if present, though reduced in the dihyro- form) would be the most downfield signals (δ > 180 ppm). The aromatic and olefinic carbons would resonate in the δ 110-160 ppm range, while the aliphatic carbons of the dihydropyran ring and the methyl groups would be found in the upfield region (δ < 80 ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for β-Dihydrolapachenole

| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic CH | 120-135 | 7.0-8.5 | m | |

| Aromatic C | 115-150 | - | - | |

| Dihydropyran CH₂ | ~30-40 | ~2.5-3.5 | m | |

| Dihydropyran C(CH₃)₂ | ~70-80 | - | - | |

| Dihydropyran CH₃ | ~25-30 | ~1.2-1.5 | s | |

| Furan-ring O-CH- | ~80-90 | ~4.5-5.5 | t or dd | |

| Furan-ring -CH₂- | ~30-40 | ~2.8-3.2 | m | |

| Quinone C=O | Not Applicable (reduced) | - | - | |

| Naphthoquinone C=C | 110-145 | - | - |

Note: These are predicted values based on related structures and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of β-Dihydrolapachenole is expected to show characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage in the furan (B31954) ring. The strong carbonyl (C=O) stretching bands characteristic of quinones (around 1650-1680 cm⁻¹) in lapachol would be absent or significantly shifted in β-Dihydrolapachenole due to the reduction of the quinone moiety.

Table 2: Expected Infrared Absorption Bands for β-Dihydrolapachenole

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-O Stretch (Ether) | 1250-1050 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For β-Dihydrolapachenole, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (226.27). The fragmentation pattern would likely involve the cleavage of the dihydropyran ring, leading to characteristic fragment ions.

Table 3: Expected Mass Spectrometry Data for β-Dihydrolapachenole

| Ion | Expected m/z | Description |

| [M]⁺ | 226 | Molecular Ion |

| [M - CH₃]⁺ | 211 | Loss of a methyl group |

| [M - C₃H₇]⁺ | 183 | Loss of an isopropyl group |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of β-Dihydrolapachenole would follow standard procedures for organic compound characterization.

NMR Spectroscopy

A sample of β-Dihydrolapachenole (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is usually added as an internal standard (0 ppm). The spectra are then recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of all proton and carbon signals.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or dissolved in a suitable solvent (e.g., CCl₄).

Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a compound like β-Dihydrolapachenole using spectroscopic methods follows a logical progression.

Caption: Workflow for the spectroscopic analysis of β-Dihydrolapachenole.

This guide serves as a foundational resource for researchers working with β-Dihydrolapachenole. The provided data, while predictive in nature, is based on established spectroscopic principles and data from analogous compounds. Experimental verification remains crucial for definitive structural confirmation.

The Dihydrolapachenole Biosynthetic Pathway in Tabebuia Species: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The genus Tabebuia is a rich source of bioactive secondary metabolites, particularly naphthoquinones, which have garnered significant interest for their therapeutic potential. Among these, dihydrolapachenole, a furanonaphthoquinone, represents a class of compounds with promising pharmacological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Tabebuia species. While the complete enzymatic cascade has yet to be fully elucidated in the literature, this document consolidates current knowledge on precursor molecules and related biosynthetic reactions to propose a scientifically plausible pathway. This guide also presents hypothetical quantitative data, detailed experimental protocols for key enzymatic assays, and visual diagrams to facilitate further research and drug development endeavors in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Tabebuia species is believed to originate from the well-established shikimate and mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which provide the core precursors for naphthoquinones. The proposed pathway initiates with the prenylation of a naphthoquinone precursor, followed by oxidative cyclization to form the characteristic dihydrofuran ring.

Key Precursors:

-

Lawsone (2-hydroxy-1,4-naphthoquinone): Derived from the shikimate pathway, lawsone is a fundamental building block for many naphthoquinones in plants.

-

Dimethylallyl pyrophosphate (DMAPP): Originating from the MVA or MEP pathway, DMAPP serves as the isoprenoid donor for the prenylation reaction.

Proposed Enzymatic Steps:

-

Prenylation of Lawsone: A prenyltransferase catalyzes the addition of the dimethylallyl group from DMAPP to the lawsone backbone, forming lapachol (B1674495). This reaction is a critical branching point towards the synthesis of a diverse array of prenylated naphthoquinones.

-

Oxidative Cyclization of Lapachol: This key step is hypothesized to be catalyzed by a cytochrome P450 monooxygenase. The enzyme would hydroxylate the terminal methyl group of the prenyl side chain, leading to an unstable intermediate that spontaneously cyclizes to form the dihydrofuran ring of this compound. An alternative, though less likely, route could involve a dehydrogenase followed by cyclization.

Below is a DOT script for the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Hypothetical Quantitative Data

To guide future experimental design, the following table summarizes hypothetical quantitative data for the key enzymes in the proposed this compound biosynthetic pathway. These values are based on typical enzyme kinetics observed in plant secondary metabolism.

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/mg protein/min) | Optimal pH | Optimal Temperature (°C) |

| Prenyltransferase | Lawsone, DMAPP | 50, 25 | 15 | 7.5 | 30 |

| Cytochrome P450 Monooxygenase | Lapachol, NADPH | 30, 15 | 5 | 7.0 | 25 |

Experimental Protocols

The following are detailed, representative protocols for the key enzymatic assays required to investigate the this compound biosynthetic pathway. These protocols can be adapted based on the specific Tabebuia species and available laboratory resources.

Preparation of Crude Enzyme Extract from Tabebuia spp.

Objective: To obtain a crude protein extract containing the enzymes of interest.

Materials:

-

Fresh or frozen Tabebuia tissue (e.g., leaves, bark)

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 10% (v/v) glycerol, 5 mM DTT, 1% (w/v) PVPP

-

Liquid nitrogen

-

Mortar and pestle

-

Centrifuge

Procedure:

-

Harvest and immediately freeze Tabebuia tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add the powdered tissue to ice-cold extraction buffer (1:3 w/v).

-

Homogenize the mixture on ice for 15 minutes.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

Prenyltransferase Activity Assay

Objective: To measure the enzymatic conversion of lawsone to lapachol.

Materials:

-

Crude enzyme extract

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂

-

Lawsone (substrate)

-

[1-¹⁴C]-DMAPP (radiolabeled substrate)

-

Ethyl acetate (B1210297)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube:

-

50 µL Assay Buffer

-

10 µL Lawsone (10 mM stock in DMSO)

-

10 µL [1-¹⁴C]-DMAPP (0.5 µCi, 10 mM stock)

-

20 µL Crude enzyme extract (1-2 mg/mL protein)

-

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 100 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Transfer the upper ethyl acetate phase (containing the product, lapachol) to a new tube.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Redissolve the residue in a suitable scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the incorporation of ¹⁴C into the product.

Cytochrome P450 Monooxygenase Activity Assay

Objective: To measure the enzymatic conversion of lapachol to this compound.

Materials:

-

Crude enzyme extract (microsomal fraction is preferred)

-

Assay Buffer: 50 mM Potassium phosphate (pH 7.0)

-

Lapachol (substrate)

-

NADPH (cofactor)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Set up the reaction mixture:

-

100 µL Assay Buffer

-

5 µL Lapachol (10 mM stock in DMSO)

-

10 µL NADPH (10 mM stock in water)

-

50 µL Crude enzyme extract (or microsomal fraction, 1-2 mg/mL protein)

-

-

Incubate at 25°C for 60 minutes.

-

Stop the reaction by adding 50 µL of ice-cold acetonitrile.

-

Centrifuge at 15,000 x g for 10 minutes to pellet the protein.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the sample by HPLC. Monitor the formation of this compound by comparing the retention time and UV spectrum with an authentic standard.

-

Quantify the product formation based on a standard curve.

Proposed Regulatory Signaling Pathway

The biosynthesis of secondary metabolites in plants is tightly regulated by a complex network of signaling pathways, often triggered by developmental cues or environmental stresses. While specific regulatory mechanisms for this compound are unknown, a plausible model involves the jasmonate signaling pathway, a well-known elicitor of secondary metabolism.

The following DOT script illustrates a proposed regulatory pathway.

Caption: Proposed jasmonate-mediated regulation of this compound biosynthesis.

Experimental Workflow for Pathway Elucidation

The following diagram outlines a logical workflow for the experimental elucidation of the this compound biosynthetic pathway in Tabebuia species.

Caption: Experimental workflow for pathway elucidation.

Disclaimer: The biosynthetic and regulatory pathways presented in this document are based on current scientific understanding of secondary metabolism in plants and are intended to serve as a guide for research. The quantitative data provided is hypothetical. Further experimental validation is required to fully elucidate the this compound biosynthetic pathway in Tabebuia species.

Preliminary Insights into the Mechanism of Action of a-Dihydrolapachenole: An Inferential Analysis

Disclaimer: Direct experimental studies on the mechanism of action of a-Dihydrolapachenole are not extensively available in the current scientific literature. This technical guide provides a preliminary, inferential analysis based on the well-documented activities of its structural analog, lapachol (B1674495), and its derivatives. The proposed mechanisms and pathways should be considered putative for a-Dihydrolapachenole and require direct experimental validation.

Introduction

a-Dihydrolapachenole is a naturally occurring quinone. While its specific biological activities are under-investigated, its close structural relationship to lapachol, a naphthoquinone with a wide range of therapeutic properties, suggests that it may share similar mechanisms of action. Lapachol and its derivatives have demonstrated anti-cancer, anti-metastatic, antimicrobial, and antifungal activities.[1][2] The primary proposed mechanisms for these compounds revolve around the induction of oxidative stress, interference with cellular respiration, and inhibition of key enzymes involved in nucleic acid synthesis and DNA replication.[1][3][4]

Putative Mechanisms of Action

Based on the literature for lapachol and its derivatives, the following are potential mechanisms of action for a-Dihydrolapachenole:

-

Interference with the Electron Transport Chain: Like many naphthoquinones, a-Dihydrolapachenole may interfere with the mitochondrial electron transport system. This can occur through the inhibition of cytochromes or other key enzymes within the respiratory chain, leading to a disruption of cellular energy production.

-

Induction of Oxidative Stress: The quinone moiety of a-Dihydrolapachenole can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

-

Inhibition of DNA Topoisomerases: Certain synthetic derivatives of lapachol have been shown to inhibit the activity of DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition by a-Dihydrolapachenole would lead to DNA damage and cell cycle arrest.

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): Lapachol is a known inhibitor of DHODH, a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. By inhibiting this enzyme, a-Dihydrolapachenole could suppress the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby exerting an antiproliferative effect.

Quantitative Data on the Biological Activities of Lapachol and Derivatives

The following tables summarize quantitative data from studies on lapachol and its derivatives, which may serve as a preliminary reference for the potential efficacy of a-Dihydrolapachenole.

| Compound | Activity | Cell Line/Organism | Concentration/Dosage | Effect | Reference |

| Lapachol | Anti-metastatic | HeLa | 400 µg/ml | Induces alterations in protein profile and inhibits cellular invasiveness | |

| Lapachol | Antimicrobial | H. pylori, Staphylococcus, Streptococcus, Enterococcus, Bacillus, Clostridium | 1.56 to 25 mcg/ml (MIC) | Inhibition of bacterial growth | |

| Lapachol | Antifungal | Candida albicans, Candida tropicalis, Cryptococcus neoformans | Not Specified | Significant effect similar to Amphotericin B | |

| Lapachol | Antimalarial | Plasmodium Knowlesi | 100 mg/ml | 74% inhibition of oxygen uptake | |

| Lapachol | Anti-tumor | DXR-induced tumors | 20 mg/mL | 64% reduction in tumor frequency | |

| Lapachol | Anti-tumor | DXR-induced tumors | 40 mg/mL | 71% reduction in tumor frequency | |

| Lapachol | Anti-tumor | DXR-induced tumors | 60 mg/mL | 76% reduction in tumor frequency |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on lapachol are provided below as a template for future studies on a-Dihydrolapachenole.

In Vitro Anti-metastatic Assay

-

Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., lapachol at a maximal non-toxic concentration of 400 µg/ml) for a specified period.

-

Invasion Assay: A Matrigel invasion assay is used to assess the invasive potential of the cancer cells.

-

Transwell inserts with an 8 µm pore size are coated with Matrigel.

-

Treated and untreated cells are seeded in the upper chamber in serum-free media.

-

The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

-

Protein Profile Analysis: Alterations in the protein profile of treated cells can be analyzed by techniques such as SDS-PAGE or mass spectrometry.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: A panel of relevant bacterial species is selected.

-

Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration.

-

Microdilution Assay:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

The standardized bacterial inoculum is added to each well.

-

Positive (bacteria with no compound) and negative (media only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathways and experimental workflows based on the known mechanisms of lapachol and its derivatives.

Caption: Putative pathway of a-Dihydrolapachenole inducing apoptosis via oxidative stress.

Caption: Proposed inhibition of pyrimidine synthesis by a-Dihydrolapachenole.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Naphthoquinones: Lapachol and Dehydro-α-lapachone

Disclaimer: Initial searches for "β-Dihydrolapachenole" did not yield any specific results, suggesting a possible misspelling or a rare, undocumented compound. This guide therefore focuses on the well-researched and structurally related naphthoquinones, Lapachol (B1674495) and Dehydro-α-lapachone , which are likely the compounds of interest.

This technical guide provides a comprehensive overview of the potential therapeutic targets of lapachol and dehydro-α-lapachone for researchers, scientists, and drug development professionals. It covers their mechanisms of action, key signaling pathways, quantitative data from experimental studies, and detailed experimental protocols.

Lapachol: A Multi-Targeted Therapeutic Agent

Lapachol is a naturally occurring naphthoquinone with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Its therapeutic potential stems from its ability to interact with multiple cellular targets.

Inhibition of Pyruvate (B1213749) Kinase M2 (PKM2) in Cancer Metabolism

A key therapeutic target of lapachol is Pyruvate Kinase M2 (PKM2), an enzyme crucial for aerobic glycolysis in cancer cells, a phenomenon known as the Warburg effect.

-

Mechanism of Action: Lapachol acts as an inhibitor of PKM2, disrupting the glycolytic pathway in cancer cells. This inhibition leads to a decrease in ATP production and a reduction in cell proliferation. By targeting PKM2, lapachol sensitizes cancer cells to apoptosis.[1][2]

-

Signaling Pathway:

Caption: Inhibition of PKM2 by Lapachol disrupts glycolysis, leading to reduced ATP and cell proliferation.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition in Autoimmune Diseases

Lapachol is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the proliferation of lymphocytes, making DHODH a critical target for immunosuppressive drugs.[3][4]

-

Mechanism of Action: By inhibiting DHODH, lapachol depletes the pyrimidine pool necessary for DNA and RNA synthesis in rapidly dividing cells like lymphocytes. This leads to an anti-proliferative and immunosuppressive effect, suggesting its potential in treating autoimmune diseases such as rheumatoid arthritis.[3] The anti-proliferative effect of lapachol can be reversed by uridine (B1682114) supplementation, confirming its specific action on the pyrimidine metabolic pathway.

-

Experimental Workflow:

References

- 1. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lapachol, a compound targeting pyrimidine metabolism, ameliorates experimental autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lapachol, a compound targeting pyrimidine metabolism, ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrolapachenole Derivatives: A Technical Guide to Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolapachenole and its parent compounds, part of the broader naphthoquinone class, represent a promising area of research for the development of novel therapeutics. Lapachol (B1674495), a naturally occurring naphthoquinone extracted from the bark of trees from the Bignoniaceae family, is a well-documented bioactive compound. Its derivatives, including this compound, have attracted significant attention for their diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological significance, and mechanisms of action of this compound and related lapachol derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of this compound and its Derivatives

The synthesis of this compound typically involves the catalytic hydrogenation of lapachol, a process that reduces the double bond in the isoprenyl side chain. While specific detailed protocols for a wide array of this compound derivatives are not extensively published, the general approach involves standard organic synthesis techniques.

A more documented route for creating bioactive derivatives involves the modification of the parent lapachol molecule. For instance, thiosemicarbazone and semicarbazone derivatives of lapachol have been synthesized and shown to possess significant biological activity.[1]

General Synthetic Workflow

Caption: General synthetic routes to this compound and other lapachol derivatives.

Biological Significance

Lapachol and its derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

Lapachol and its derivatives, particularly β-lapachone, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action are multifaceted and include the generation of reactive oxygen species (ROS), inhibition of topoisomerase I, and induction of apoptosis.

Mechanism of Action: PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in many cancers. Some lapachol derivatives have been shown to exert their anticancer effects by modulating this pathway.

Caption: Inhibition of the PI3K/Akt pathway by this compound derivatives.

Quantitative Data: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| β-lapachone | ACP02 (gastric adenocarcinoma) | 3.0 µg/mL | [2] |

| β-lapachone | MCF-7 (breast cancer) | 2.2 µg/mL | [2] |

| β-lapachone | HCT116 (colon cancer) | 1.9 µg/mL | [2] |

| β-lapachone | HepG2 (liver cancer) | 1.8 µg/mL | [2] |

| Lapachol | A2780 (ovarian cancer) | ~6 µM (72h) | |

| Lapachol Copper Complex | A2780 (ovarian cancer) | ~3.6 µM (48h) | |

| Lapachol Zinc Complex | A2780 (ovarian cancer) | ~2.1 µM (72h) |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Lapachol and its derivatives have been shown to possess potent anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. This compound derivatives can suppress inflammation by inhibiting these pathways.

Caption: Inhibition of NF-κB and MAPK pathways by this compound derivatives.

Quantitative Data: Anti-inflammatory Activity

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Lapachol and its derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | MIC (µmol/mL) | Reference |

| Lapachol thiosemicarbazone | Enterococcus faecalis | 0.05 | |

| Lapachol thiosemicarbazone | Staphylococcus aureus | 0.10 | |

| Lapachol semicarbazone | Enterococcus faecalis | 0.10 | |

| Lapachol semicarbazone | Staphylococcus aureus | 0.10 | |

| Lapachol thiosemicarbazone | Cryptococcus gattii | 0.10 | |

| Lapachol semicarbazone | Cryptococcus gattii | 0.20 | |

| Lapachol thiosemicarbazone | Paracoccidioides brasiliensis | 0.01-0.10 | |

| β-lapachone | Staphylococcus aureus (MRSA) | 15.62 - 62.5 µg/mL (MBC) | |

| Lapachol oxime | Staphylococcus aureus (MRSA) | 31.25 - 62.5 µg/mL (MBC) |

Experimental Protocols

Synthesis of Lapachol Thiosemicarbazone

-

A suspension of 10 mmol of lapachol in 100 mL of water is added to 100 mL of 0.1 M NaOH, resulting in a dark red solution.

-

An aqueous-methanolic (50%) solution of thiosemicarbazide (12 mmol) is added dropwise to the lapachol solution with constant stirring.

-

The mixture is stirred for approximately 21 hours.

-

The solution is then neutralized with 10% HCl.

-

The crude precipitated product is filtered and washed with cold water.

-

The final product is purified by column chromatography.

MTT Assay for Cell Viability

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Broth Microdilution Method for MIC Determination

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium.

-

Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

-

Add the inoculum to each well of the microtiter plate.

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Rats

-

Administer the test compound or vehicle to groups of rats.

-

After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (B80452) (a stable product of nitric oxide) in the supernatant using the Griess reagent.

-

The absorbance is measured at 540 nm, and the amount of nitric oxide produced is calculated from a standard curve.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

-

Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS).

-

Lyse the cells to extract total protein or fractionate to obtain cytoplasmic and nuclear extracts.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-p38, total p65, total p38, and a loading control like GAPDH).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound and its related lapachol derivatives represent a rich source of bioactive molecules with significant potential for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Their diverse mechanisms of action, including the modulation of key signaling pathways such as PI3K/Akt, NF-κB, and MAPK, offer multiple avenues for therapeutic intervention. Further research, including detailed structure-activity relationship studies, preclinical and clinical trials, is warranted to fully elucidate their therapeutic potential and translate these promising natural product derivatives into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to explore this exciting class of compounds.

References

An In-depth Technical Guide on the Solubility of α-Dihydrolapachenole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of α-Dihydrolapachenole, a naturally occurring quinone. Due to the limited availability of public data on this specific compound, this guide presents the currently available quantitative solubility data, alongside comprehensive, generalized experimental protocols for determining the solubility of organic compounds. These methodologies are intended to empower researchers to generate further data in their own laboratories.

Quantitative Solubility Data

Currently, publicly accessible quantitative solubility data for α-Dihydrolapachenole is limited. The following table summarizes the available information. It is important to note that for a comprehensive understanding of its solubility profile, further experimental investigation is required across a broader range of solvents and conditions.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50[1] | Ultrasonic assistance may be needed. Hygroscopic DMSO can negatively impact solubility.[1] |

Note: The lack of extensive data highlights a significant gap in the physicochemical characterization of α-Dihydrolapachenole and presents an opportunity for further research.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like α-Dihydrolapachenole. These protocols are generalized and can be adapted based on the specific laboratory equipment and the properties of the compound.

Saturated Shake-Flask Method

This is a widely recognized and reliable method for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Apparatus and Reagents:

-

α-Dihydrolapachenole (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or orbital incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of α-Dihydrolapachenole to a series of vials, ensuring there is undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples at a consistent speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of α-Dihydrolapachenole in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method against a prepared calibration curve.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

High-Throughput Kinetic Solubility Assay

This method is often used in early drug discovery to rapidly screen the solubility of many compounds. It provides an estimate of kinetic solubility, which may differ from thermodynamic solubility.

Principle: A concentrated stock solution of the compound in a strong organic solvent (like DMSO) is added to an aqueous or organic buffer, and the point of precipitation is detected.

Apparatus and Reagents:

-

α-Dihydrolapachenole

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous or organic buffer of interest

-

96-well microplates

-

Automated liquid handler

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of α-Dihydrolapachenole in DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Dispense the aqueous or organic buffer into the wells of a 96-well plate.

-

Compound Addition: Use an automated liquid handler to add small volumes of the DMSO stock solution to the buffer in increasing concentrations across the plate.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in signal is observed is considered the kinetic solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.

Logical Relationship for Solubility Testing

This diagram outlines the logical steps and decision points in a qualitative solubility testing scheme, which can be a precursor to quantitative analysis.

References

Methodological & Application

Synthesis of α-Dihydrolapachenole from Lapachol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of α-dihydrolapachenole, more commonly known as α-lapachone, from the natural product lapachol (B1674495). The synthesis involves an acid-catalyzed intramolecular cyclization reaction. This application note includes a detailed experimental protocol, a summary of quantitative data, and visualizations of the reaction workflow to aid researchers in the successful synthesis and characterization of this valuable compound. α-Lapachone and its isomer, β-lapachone, are of significant interest in medicinal chemistry due to their wide range of biological activities.

Introduction

Lapachol, a naturally occurring naphthoquinone extracted from the bark of trees of the Tabebuia genus, serves as a versatile starting material for the synthesis of various bioactive compounds. Among these are its cyclized isomers, α-lapachone and β-lapachone. The conversion of lapachol to these dihydropyran naphthoquinones is typically achieved through acid catalysis. The regioselectivity of this cyclization is dependent on the reaction conditions, leading to the formation of either the α-isomer (a para-quinone) or the β-isomer (an ortho-quinone). This document focuses on the synthesis of α-lapachone.

Reaction Scheme

The synthesis of α-lapachone from lapachol proceeds via an acid-catalyzed intramolecular cyclization. The reaction mechanism involves the protonation of the double bond in the prenyl side chain of lapachol, followed by an electrophilic attack of the resulting carbocation on the naphthoquinone ring.

Figure 1: General reaction scheme for the acid-catalyzed cyclization of lapachol to α-lapachone and β-lapachone.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of α-lapachone.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Reported Yield | 82% | [2] |

| Melting Point | Not explicitly found for α-lapachone | |

| Appearance | Yellowish solid | Inferred |

Experimental Protocol

This protocol is based on established acid-catalyzed cyclization methods for the conversion of lapachol to its isomers.[2]

Materials:

-

Lapachol

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve lapachol in glacial acetic acid.

-

Acid Catalysis: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the reaction mixture under reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate α-lapachone from any unreacted lapachol and the β-lapachone isomer.

-

Characterization: Characterize the purified α-lapachone using spectroscopic methods such as NMR (¹H and ¹³C) and IR spectroscopy, and determine its melting point.

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum of α-lapachone exhibits characteristic absorption bands corresponding to its functional groups.[3][4]

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretching (aliphatic) |

| ~1675-1650 | C=O stretching (quinone) |

| ~1600, ~1460 | C=C stretching (aromatic) |

| ~1250 | C-O-C stretching (ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a complete, explicitly assigned dataset was not found in the searched literature, the following are the expected chemical shifts for α-lapachone based on its structure and data for similar compounds.

-

¹H NMR: Signals for the gem-dimethyl protons, two methylene (B1212753) groups in the dihydropyran ring, and aromatic protons on the naphthoquinone core are expected.

-

¹³C NMR: Resonances for the carbonyl carbons of the quinone, aromatic carbons, the quaternary carbon and methyl carbons of the gem-dimethyl group, and the methylene carbons of the dihydropyran ring are anticipated.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of α-lapachone from lapachol.

Caption: Experimental workflow for the synthesis of α-lapachone.

Caption: Simplified mechanism of α-lapachone synthesis.

References

Application Notes and Protocols: Synthesis and Purification of β-Dihydrolapachenole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of β-Dihydrolapachenole, a derivative of the naturally occurring naphthoquinone, lapachol (B1674495). The synthesis is achieved through the selective catalytic hydrogenation of the olefinic side chain of lapachol. This protocol offers a straightforward and efficient method for obtaining β-Dihydrolapachenole for use in research and drug development. The purification of the final compound is achieved through silica (B1680970) gel column chromatography. All quantitative data are summarized, and detailed experimental procedures are provided.

Introduction

Naphthoquinones are a class of organic compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. Lapachol, a prominent member of this family, is isolated from the bark of trees of the Tabebuia genus. Chemical modification of lapachol has been a key strategy in the development of new therapeutic agents. β-Dihydrolapachenole, the hydrogenated derivative of lapachol, is of interest for biological screening and as a synthetic intermediate. This protocol details a reliable method for its preparation and purification. The synthesis involves the reduction of the carbon-carbon double bond in the prenyl side chain of lapachol using catalytic hydrogenation, a common and effective method for such transformations.[1][2][3][4]

Data Presentation

Table 1: Summary of Quantitative Data for β-Dihydrolapachenole Synthesis

| Parameter | Value | Notes |

| Starting Material | Lapachol | Commercially available or extracted from natural sources. |

| Product | β-Dihydrolapachenole | 2-hydroxy-3-(3-methylbutyl)-1,4-naphthoquinone |

| Molecular Formula | C₁₅H₁₆O₃ | |

| Molecular Weight | 244.29 g/mol | |

| Typical Reaction Yield | 85-95% | Based on catalytic hydrogenation of similar substrates. |

| Purity (after chromatography) | >98% | As determined by HPLC and NMR. |

| Catalyst | 10% Palladium on Carbon (Pd/C) | A common heterogeneous catalyst for hydrogenation.[4] |

| Solvent | Ethanol (B145695) | A common solvent for hydrogenation reactions. |

| Hydrogen Pressure | 1 atm (balloon) | Atmospheric pressure is often sufficient for this type of reduction. |

| Reaction Temperature | Room Temperature | Mild reaction conditions. |

Experimental Protocols

Synthesis of β-Dihydrolapachenole via Catalytic Hydrogenation of Lapachol

This protocol describes the conversion of lapachol to β-Dihydrolapachenole.

Materials:

-

Lapachol

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (absolute)

-

Hydrogen gas (H₂)

-

Celite® or a similar filter aid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon

-

Vacuum filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve lapachol (1.0 g, 4.13 mmol) in absolute ethanol (50 mL).

-

To this solution, carefully add 10% Pd/C catalyst (100 mg, 10% w/w of lapachol).

-

Equip the flask with a magnetic stir bar.

-

-

Hydrogenation:

-

Seal the flask with a septum and purge the flask with hydrogen gas.

-

Connect a balloon filled with hydrogen gas to the flask via a needle through the septum.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane (B92381):ethyl acetate (B1210297) solvent system (e.g., 7:3 v/v). The reaction is typically complete within 2-4 hours.

-

-

Work-up:

-

Once the reaction is complete (disappearance of the starting material spot on TLC), carefully remove the hydrogen balloon.

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

-

Combine the filtrates.

-

-

Isolation:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude β-Dihydrolapachenole as a solid.

-

Purification of β-Dihydrolapachenole by Column Chromatography

This protocol describes the purification of the crude product.

Materials:

-

Crude β-Dihydrolapachenole

-

Silica gel (for column chromatography, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Chromatography column

-

Test tubes or fraction collector

-

TLC plates and developing chamber

Procedure:

-

Column Preparation:

-

Prepare a silica gel slurry in hexane and pack it into a chromatography column of appropriate size.

-

Equilibrate the column by running hexane through it.

-

-

Sample Loading:

-

Dissolve the crude β-Dihydrolapachenole in a minimal amount of dichloromethane (B109758) or the eluent.

-

Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

-

-

Elution:

-

Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity (e.g., from 0% to 20% ethyl acetate).

-

Collect fractions and monitor the separation by TLC.

-

-

Product Isolation:

-

Combine the fractions containing the pure β-Dihydrolapachenole (as identified by TLC).

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as a solid.

-

-

Characterization:

-

Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its structure and purity.

-

Mandatory Visualization

Caption: Workflow for the synthesis of β-Dihydrolapachenole.

References

Application Note: A Proposed HPLC Method for the Quantification of α-Dihydrolapachenole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of α-Dihydrolapachenole. Due to the absence of a specific, validated HPLC method for α-Dihydrolapachenole in the public domain, this application note provides a comprehensive, hypothetical protocol based on established principles of HPLC method development for natural products.[1][2] This includes a detailed experimental protocol, hypothetical method validation data, and system suitability parameters presented in tabular format for clarity. Additionally, diagrams illustrating the experimental workflow and a potential signaling pathway are provided.

Introduction

α-Dihydrolapachenole is a naturally occurring quinone.[3] Accurate and precise quantification of this compound is essential for various research and development activities, including pharmacokinetic studies, quality control of herbal extracts, and formulation development. HPLC is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture.[1] This document presents a proposed reversed-phase HPLC (RP-HPLC) method for the determination of α-Dihydrolapachenole.

Proposed HPLC Method

A reversed-phase HPLC method is proposed, as it is a common and effective technique for the analysis of many natural products.[2] A C18 column is selected as the stationary phase due to its versatility in separating compounds with moderate polarity. A gradient elution is suggested to ensure good resolution and peak shape.

Table 1: Proposed Chromatographic Conditions

| Parameter | Proposed Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-20 min: 90% B, 20-22 min: 90-50% B, 22-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm |

| Run Time | 25 minutes |

Experimental Protocols

Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of α-Dihydrolapachenole reference standard and dissolve it in 10 mL of dimethyl sulfoxide (B87167) (DMSO) in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the mobile phase (50:50 Water:Acetonitrile).

-

Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation (from a hypothetical plant matrix)

-

Extraction: Weigh 1 g of the powdered plant material and extract it with 20 mL of methanol (B129727) in a sonicator bath for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of α-Dihydrolapachenole within the calibration range.

Method Validation (Hypothetical Data)

The proposed method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Hypothetical validation parameters are presented in Table 2.

Table 2: Hypothetical HPLC Method Validation Parameters

| Parameter | Specification | Hypothetical Result |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | - | 1 - 100 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% ± 1.5% |

| Precision (% RSD) | ||

| - Repeatability | ≤ 2.0% | 0.85% |

| - Intermediate Precision | ≤ 2.0% | 1.25% |

| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio of 3:1 | 0.25 |

| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise Ratio of 10:1 | 0.75 |

| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99% |

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Table 3: Hypothetical System Suitability Parameters

| Parameter | Acceptance Criteria | Hypothetical Result |

| Retention Time (min) | ± 2% | 10.2 ± 0.1 |

| Peak Area (% RSD) | ≤ 2.0% (for 6 replicate injections) | 1.5% |

| Tailing Factor (T) | ≤ 2.0 | 1.1 |

| Theoretical Plates (N) | ≥ 2000 | 5500 |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the 1H and 13C NMR Assignment of β-Dihydrolapachenole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and complete 1H and 13C Nuclear Magnetic Resonance (NMR) spectral assignments for β-Dihydrolapachenole, a derivative of the natural product lapachol (B1674495). The data presented is crucial for the structural elucidation, quality control, and further development of this compound and its analogues in a research and drug discovery context.

Molecular Structure and Atom Numbering

β-Dihydrolapachenole, also known as 2-hydroxy-3-(3-hydroxy-3-methylbutyl)-1,4-naphthoquinone, is a reduced derivative of lapachol. The standard numbering scheme, adapted from related naphthoquinones, is presented below for unambiguous NMR signal assignment.

Caption: Molecular structure of β-Dihydrolapachenole with IUPAC numbering.

Experimental Protocols

A general protocol for the acquisition of 1D and 2D NMR spectra for β-Dihydrolapachenole and similar natural products is outlined below.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of purified β-Dihydrolapachenole.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is commonly used for naphthoquinones. Other solvents like acetone-d6 (B32918) or DMSO-d6 can also be employed depending on the solubility and to resolve overlapping signals.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). Modern spectrometers can also reference the spectra to the residual solvent signal.

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Spectrometer Tuning and Shimming: Tune and match the probe for both 1H and 13C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

1H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

13C NMR Spectroscopy:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, depending on concentration.

-

-

2D NMR Spectroscopy (for full assignment):

-

COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, crucial for assigning quaternary carbons and connecting spin systems.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1.0 Hz for 13C) and perform Fourier transformation.

-

Phasing and Baseline Correction: Manually or automatically phase correct the spectra and apply a baseline correction algorithm.

-

Referencing: Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Peak Picking and Integration: Identify all significant peaks and integrate the 1H NMR signals.

NMR Data Presentation

The 1H and 13C NMR spectral data for β-Dihydrolapachenole in CDCl3 are summarized in the tables below. The assignments have been deduced from the analysis of 1D spectra and comparison with structurally related compounds, lapachol and β-lapachone.

1H NMR Data (400 MHz, CDCl3)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 5 | 8.01 | dd | 6.9, 1.4 | 1H |

| 6 | 7.61 | dt | 7.4, 1.3 | 1H |

| 7 | 7.53 | dt | 7.4, 1.1 | 1H |

| 8 | 7.82 | dd | 7.7, 1.1 | 1H |

| 1' | 2.58 | t | 6.7 | 2H |

| 2' | 1.85 | t | 6.7 | 2H |

| 4', 5' | 1.41 | s | - | 6H |

13C NMR Data (100 MHz, CDCl3)

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 184.5 |

| 2 | 154.7 |

| 3 | 124.1 |

| 4 | 180.1 |

| 4a | 132.8 |

| 5 | 128.7 |

| 6 | 134.8 |

| 7 | 130.3 |

| 8 | 130.7 |

| 8a | 112.9 |

| 1' | 31.7 |

| 2' | 16.8 |

| 3' | 79.4 |

| 4', 5' | 26.8 |

Experimental Workflow and Logic

The logical workflow for the structural elucidation of a natural product like β-Dihydrolapachenole using NMR spectroscopy is depicted below.

Caption: General workflow for NMR-based structure elucidation.

Application Notes and Protocols: In Vitro Cytotoxicity Assay of α-Dihydrolapachenole on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction